ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a triazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the triazine and piperidine rings. Common reagents used in these reactions include ethylamine, piperidine, and various triazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared to other similar compounds, such as:
1-(4-(Ethylamino)piperidin-1-yl)ethanone: This compound shares the piperidine and ethylamino groups but lacks the triazole and triazine rings.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds have a piperidine ring and are used as kinase inhibitors.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N8O2 |
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Molecular Weight |
360.41 g/mol |
IUPAC Name |
ethyl 1-[4-(ethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C16H24N8O2/c1-4-17-14-18-15(23-9-7-6-8-10-23)20-16(19-14)24-11(3)12(21-22-24)13(25)26-5-2/h4-10H2,1-3H3,(H,17,18,19,20) |
InChI Key |
PTTZWMAPUPTDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)N3C(=C(N=N3)C(=O)OCC)C |
Origin of Product |
United States |
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